N-(3-Methoxyphenyl)-4-piperidinamine HCl
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Overview
Description
N-(3-Methoxyphenyl)-4-piperidinamine hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a piperidine ring through an amine linkage. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N-(3-Methoxyphenyl)-4-piperidinamine hydrochloride typically begins with 3-methoxyaniline and 4-piperidone.
Reaction Steps:
Industrial Production Methods
In industrial settings, the synthesis is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(3-Methoxyphenyl)-4-piperidinamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or thiols in the presence of a base.
Major Products
Oxidation: Formation of N-(3-Methoxyphenyl)-4-piperidone.
Reduction: Formation of N-(3-Methoxyphenyl)-4-piperidinol.
Substitution: Formation of N-(3-Substituted phenyl)-4-piperidinamine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition metal complexes.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, making it useful in biochemical research.
Receptor Binding Studies: Used in the study of receptor-ligand interactions in pharmacology.
Medicine
Drug Development: Investigated as a potential lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry
Polymer Chemistry: Utilized in the synthesis of specialty polymers with unique properties.
Material Science: Applied in the development of new materials with specific chemical functionalities.
Mechanism of Action
The mechanism by which N-(3-Methoxyphenyl)-4-piperidinamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and the piperidine ring play crucial roles in binding to these targets, influencing their activity and leading to various biochemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-4-piperidinamine hydrochloride
- N-(3-Ethoxyphenyl)-4-piperidinamine hydrochloride
- N-(3-Methoxyphenyl)-3-piperidinamine hydrochloride
Uniqueness
N-(3-Methoxyphenyl)-4-piperidinamine hydrochloride is unique due to the specific positioning of the methoxy group on the phenyl ring, which significantly influences its chemical reactivity and binding properties. This positional isomerism can lead to different biological activities and chemical behaviors compared to its analogs.
By understanding the detailed properties and applications of N-(3-Methoxyphenyl)-4-piperidinamine hydrochloride, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
N-(3-methoxyphenyl)piperidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-15-12-4-2-3-11(9-12)14-10-5-7-13-8-6-10;/h2-4,9-10,13-14H,5-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABOXFBUWXYKGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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